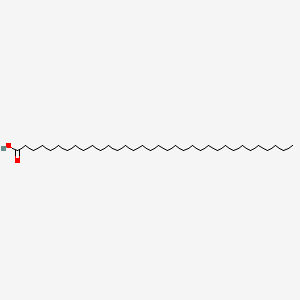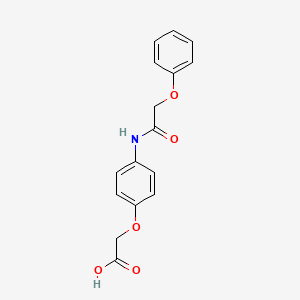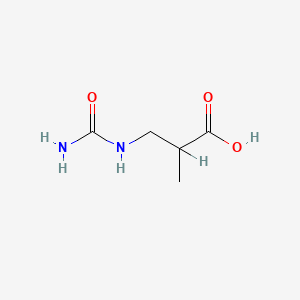
beta-Ureidoisobutyric acid
概要
説明
Beta-Ureidoisobutyric acid: is an organic compound with the chemical formula C5H10N2O3. It is an intermediate in the catabolism of thymine, one of the four nucleobases in DNA. It plays a significant role in the degradation pathway of pyrimidine bases, particularly thymine .
作用機序
Target of Action
Beta-Ureidoisobutyric acid is primarily involved in the catabolism of thymine . It is an intermediate in this biochemical pathway .
Mode of Action
It is known to be an intermediate in the catabolism of thymine , which suggests that it interacts with enzymes involved in this metabolic pathway.
Biochemical Pathways
This compound is part of the pyrimidine metabolism pathway, specifically in the breakdown of thymine . The compound is increased in the urine of patients with beta-ureidopropionase deficiency , a genetic disorder that affects pyrimidine metabolism.
Pharmacokinetics
It is known to be present in urine , suggesting that it is excreted from the body through the kidneys. This could have implications for its bioavailability and distribution within the body.
Result of Action
As an intermediate in the catabolism of thymine, this compound likely contributes to the breakdown and recycling of this nucleotide. Abnormal levels of this compound can be used to predict a patient’s individual phenotypes of enzyme deficiencies in pyrimidine metabolism when associated with a risk for severe toxicity .
生化学分析
Biochemical Properties
Beta-Ureidoisobutyric acid is involved in the catabolic pathway of thymine, where it is produced from the breakdown of thymine by the enzyme dihydropyrimidinase. The compound is further degraded by the enzyme beta-ureidopropionase to produce ammonia, carbon dioxide, and beta-alanine . These reactions are essential for the proper metabolism of pyrimidines, and any disruption in these pathways can lead to metabolic disorders.
Cellular Effects
This compound has been observed to accumulate in the urine of patients with beta-ureidopropionase deficiency, a genetic disorder that affects pyrimidine metabolism . This accumulation can lead to severe toxicity, particularly in response to certain antineoplastic agents like 5-fluorouracil
Molecular Mechanism
At the molecular level, this compound interacts with enzymes involved in pyrimidine catabolism. It is produced by the action of dihydropyrimidinase on thymine and is subsequently broken down by beta-ureidopropionase . These enzymatic reactions are crucial for maintaining the balance of pyrimidine nucleotides in the cell and preventing the accumulation of toxic intermediates.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound have been studied to understand its long-term effects on cellular function. The compound is relatively stable under physiological conditions, but its degradation products can have significant impacts on cellular metabolism . Long-term studies have shown that disruptions in its catabolism can lead to metabolic imbalances and toxicity.
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of this compound vary with dosage. At low doses, the compound is metabolized efficiently without adverse effects. At high doses, it can lead to toxicity and metabolic disturbances . These findings highlight the importance of maintaining proper levels of this compound in the body.
Metabolic Pathways
This compound is a key intermediate in the catabolic pathway of thymine. It is produced from thymine by dihydropyrimidinase and further degraded by beta-ureidopropionase . These reactions are essential for the proper metabolism of pyrimidines and the prevention of toxic intermediate accumulation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These mechanisms ensure that the compound is efficiently metabolized and does not accumulate to toxic levels
Subcellular Localization
This compound is localized primarily in the cytoplasm, where it participates in the catabolic pathway of thymine . Its activity and function are influenced by its subcellular localization, as the enzymes involved in its metabolism are also cytoplasmic. This localization ensures efficient degradation and prevents the accumulation of toxic intermediates.
準備方法
Synthetic Routes and Reaction Conditions: Beta-Ureidoisobutyric acid can be synthesized through the hydrolysis of thymine. The process involves the enzymatic action of dihydropyrimidinase, which converts thymine into dihydrothymine. Subsequently, dihydrothymine is further hydrolyzed by beta-ureidopropionase to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of biotechnological processes, leveraging microbial enzymes to catalyze the conversion of thymine to this compound. This method is preferred due to its efficiency and eco-friendliness .
化学反応の分析
Types of Reactions: Beta-Ureidoisobutyric acid primarily undergoes hydrolysis reactions. It can be hydrolyzed to produce ammonia, carbon dioxide, and beta-aminoisobutyric acid .
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using beta-ureidopropionase.
Oxidation: this compound can be oxidized under specific conditions to produce various oxidation products.
Major Products Formed:
- Ammonia
- Carbon dioxide
- Beta-aminoisobutyric acid
科学的研究の応用
Chemistry: Beta-Ureidoisobutyric acid is used as a biomarker for oxidative DNA damage. It is formed from the degradation of thymine due to the impact of free radicals.
Biology: In biological research, this compound is studied for its role in the catabolism of pyrimidine bases. It is also used to investigate enzyme deficiencies in pyrimidine metabolism.
Medicine: this compound is used to predict patient phenotypes of enzyme deficiencies in pyrimidine metabolism. It is particularly relevant in assessing the risk of severe toxicity against the antineoplastic agent 5-fluorouracil .
Industry: In the industrial sector, this compound is utilized in the production of various biochemical products. Its role as an intermediate in the synthesis of other compounds makes it valuable in biochemical manufacturing .
類似化合物との比較
- 3-Ureidopropionic acid
- Carbamoyl aspartic acid
- N-Acetylaspartic acid
- Biuret
- Bromisoval
- Carbromal
Uniqueness: Beta-Ureidoisobutyric acid is unique due to its specific role in the catabolism of thymine. While other similar compounds are involved in various biochemical pathways, this compound is specifically associated with the degradation of thymine, making it a critical intermediate in pyrimidine metabolism .
特性
IUPAC Name |
3-(carbamoylamino)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-3(4(8)9)2-7-5(6)10/h3H,2H2,1H3,(H,8,9)(H3,6,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHENTZNALBMCQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863054 | |
| Record name | Beta-Ureidoisobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2905-86-4 | |
| Record name | β-Ureidoisobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Ureidoisobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002905864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Beta-Ureidoisobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80863054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2905-86-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does beta-Ureidoisobutyric acid impact DNA replication?
A1: this compound (UBA) acts as a significant roadblock for DNA polymerases, the enzymes responsible for DNA replication. [] This means UBA residues within DNA templates hinder the progression of DNA synthesis. Research suggests that while UBA is poorly bypassed by DNA polymerases both in vitro and within cells, the presence of SOS-induction, a bacterial DNA repair mechanism, enhances UBA bypass efficiency. [] This highlights the cellular response to such lesions and the potential for error-prone repair mechanisms to come into play.
Q2: What is the significance of this compound's mutagenicity?
A2: Studies using the Escherichia coli lacI gene have revealed that UBA is a potent premutagenic lesion, showing a significantly higher mutation induction rate compared to abasic sites derived from purines. [] Importantly, these mutations are dependent on the SOS-response, indicating that error-prone DNA polymerases contribute to UBA-induced mutagenesis. [] This finding underscores the importance of understanding the mechanisms by which cells cope with such lesions and the potential implications for genome stability.
Q3: What specific mutations are associated with this compound?
A3: Analysis of UBA-induced mutations reveals a preference for specific base substitutions. A significant proportion (62%) are T to A transversions, highlighting a non-random pattern in the errors introduced during UBA bypass. [] This suggests that the structure of UBA within the DNA template influences the base selectivity of the translesion synthesis DNA polymerases. [] Understanding these biases is crucial for predicting the mutagenic consequences of different DNA lesions.
Q4: How is this compound incorporated into oligonucleotides for research?
A4: Researchers employ a unique method to introduce UBA into oligonucleotides for studying its properties and effects on DNA replication. This involves utilizing calf thymus terminal deoxynucleotidyl transferase, an enzyme capable of incorporating modified nucleotides at the 3' end of DNA strands. [] This allows for the creation of oligonucleotides containing a single, site-specific UBA residue, providing a valuable tool for studying the impact of this lesion on DNA polymerase activity and fidelity. []
Q5: How do researchers detect and quantify this compound in biological samples?
A5: The detection and quantification of UBA, alongside other purine and pyrimidine biomarkers, are crucial for diagnosing specific metabolic disorders. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a sensitive and reliable technique for this purpose. [] This method offers the advantage of simultaneously measuring multiple analytes, including UBA, in urine samples, providing a comprehensive diagnostic tool for these disorders. []
Q6: What is the relationship between this compound and other DNA lesions?
A6: this compound belongs to a larger family of DNA lesions, including its precursor, thymine glycol, and other ring fragmentation products like urea. [, ] These lesions arise from various sources, including oxidative stress and ionizing radiation, and can significantly impact genomic integrity. [] Comparing the mutagenic potential and repair pathways of UBA with these related lesions helps researchers understand the broader landscape of DNA damage and its consequences.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(methanesulfonamido)phenyl]acetamide](/img/structure/B1212809.png)
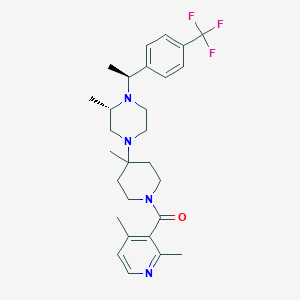
![(3E)-3-ethylimino-N,5-bis[4-(trifluoromethyl)phenyl]phenazin-2-amine](/img/structure/B1212811.png)
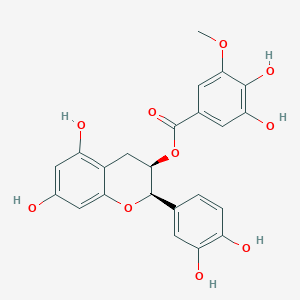
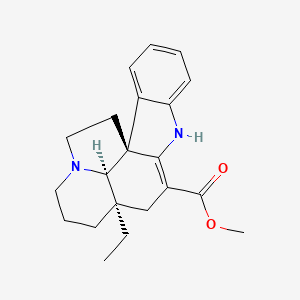
![2-[(4AR,8R)-8-HYDROXY-4A,8-DIMETHYL-OCTAHYDRONAPHTHALEN-2-YL]PROP-2-ENOIC ACID](/img/structure/B1212818.png)
![(2S,9R,10S,11R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1212819.png)

